

An In-depth Technical Guide to Diallyl Isophthalate Research

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Compound of Interest

Compound Name: *Diallyl isophthalate*

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Introduction

Diallyl isophthalate (DAIP) is a versatile monomer belonging to the class of diallyl esters. Its unique chemical structure, featuring a meta-substituted aromatic ring and two reactive allyl groups, allows for the formation of highly cross-linked, thermosetting polymers with exceptional thermal stability, mechanical strength, and electrical insulation properties. These characteristics make poly(**diallyl isophthalate**) (PDAIP) a material of significant interest in various high-performance applications, including the electronics, aerospace, and automotive industries. This technical guide provides a comprehensive review of the current research on **diallyl isophthalate**, covering its synthesis, polymerization, material properties, and relevant experimental protocols.

Synthesis of Diallyl Isophthalate

The synthesis of **diallyl isophthalate** is primarily achieved through two main routes: transesterification of dimethyl isophthalate with allyl alcohol and direct acid-catalyzed esterification of isophthalic acid or its anhydride with allyl alcohol.

Transesterification Method

This method involves the reaction of dimethyl isophthalate with allyl alcohol in the presence of a catalyst, typically an alkali metal carbonate like potassium carbonate. The reaction proceeds

via a nucleophilic acyl substitution, where the methoxy groups of dimethyl isophthalate are replaced by allyloxy groups.[\[1\]](#)

Experimental Protocol: Transesterification of Dimethyl Isophthalate

- Reaction Setup: A reactor equipped with a stirrer, heating mantle, and a rectifying column is charged with dimethyl isophthalate, allyl alcohol, and powdered potassium carbonate.
- Reaction Conditions: The reaction mixture is heated to a temperature range of 90–145°C with continuous stirring. The head temperature of the rectifying column is maintained between 60–95°C to facilitate the removal of methanol byproduct, driving the equilibrium towards product formation. The reaction is monitored until the concentration of dimethyl isophthalate is below 0.5%.[\[2\]](#)
- Post-Reaction Treatment: After cooling, the mixture is washed with water. Decolorization is achieved by adding potassium permanganate or sodium hypochlorite, followed by the addition of a reducing agent like sodium metabisulfite to stabilize the product.[\[1\]\[2\]](#)
- Purification: The organic layer is separated, washed with water, and then subjected to vacuum distillation to remove any residual water, yielding the final **diallyl isophthalate** product.[\[2\]](#)

Parameter	Value/Detail	Source
Catalyst	Potassium Carbonate	[1]
Catalyst Loading	0.5–1.5 wt% relative to dimethyl isophthalate	[1]
Molar Ratio (Allyl Alcohol:Dimethyl Isophthalate)	1.5:1	[1]
Reaction Temperature	90–145°C	[2]
Reaction Time	2–4 hours	[1]
Conversion	>99%	[1]
Yield	99.2%	[1]

Table 1: Optimized Parameters and Yield for the Transesterification Method.

Acid-Catalyzed Direct Esterification

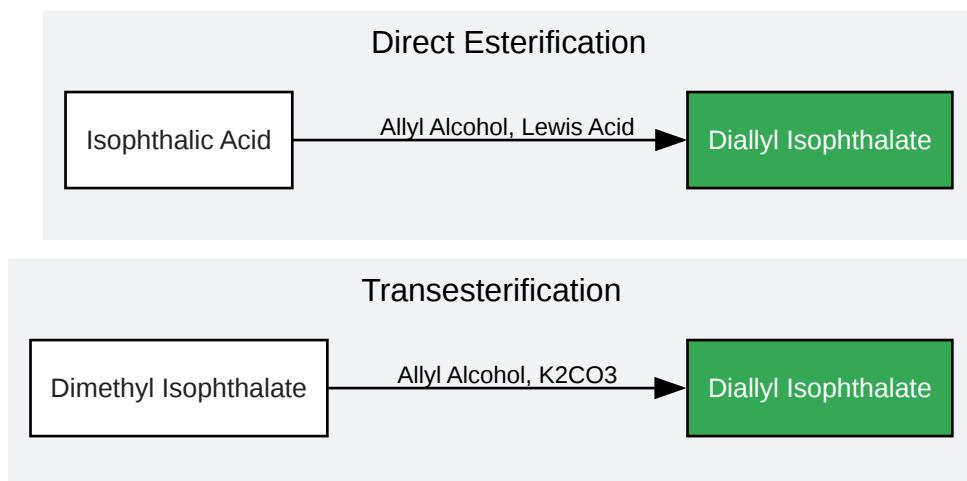
This route involves the reaction of isophthalic acid or phthalic anhydride with allyl alcohol using a Lewis acid catalyst, such as zinc chloride.^[1] The reaction can be a two-stage process when starting with the anhydride.

Experimental Protocol: Acid-Catalyzed Direct Esterification

- Anhydride Activation (Stage 1): Phthalic anhydride is reacted with allyl alcohol to form the monoallyl phthalate intermediate.
- Second Esterification (Stage 2): The monoallyl ester further reacts with allyl alcohol at an elevated temperature of 70–80°C to form **diallyl isophthalate**.^[1]
- Polymerization Inhibition: A polymerization inhibitor, such as hydroquinone (0.1–0.5 wt%), is often required to prevent premature crosslinking of the monomer.^[1]
- Purification: The inorganic phase containing catalyst residues is removed after each stage. The final product is purified through washing and distillation.^[1]

Criteria	Acid-Catalyzed Esterification	Transesterification
Reaction Time	4–6 hours	2–4 hours
Yield	85–90%	>99%
Byproduct Management	Complex phase separation	Simplified aqueous wash
Catalyst Toxicity	Moderate (Lewis acids)	Low (K_2CO_3)

Table 2: Comparative Analysis of Synthesis Methods.^[1]



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Synthesis pathways for **diallyl isophthalate**.

Polymerization of Diallyl Isophthalate

Diallyl isophthalate polymerizes via a free-radical chain mechanism to form a cross-linked thermoset polymer. The polymerization process can be initiated by thermal energy or by the addition of a radical initiator, such as a peroxide.

Polymerization Kinetics

The polymerization of diallyl monomers is complex and can involve cyclization and cross-linking reactions.^[1] The reactivity of the allyl groups in the meta position of DAIP is higher than that of the ortho-isomer (diallyl phthalate, DAP), leading to a faster polymerization rate.^[3]

The thermal polymerization of diallyl phthalate isomers has been studied, and the activation energies have been determined.^[3]

Isomer	Activation Energy (kcal/mol)
Diallyl Phthalate (ortho)	32
Diallyl Isophthalate (meta)	27
Diallyl Terephthalate (para)	28

Table 3: Activation Energies for the Thermal Polymerization of Diallyl Phthalate Isomers.[\[3\]](#)

A kinetic study on the radical polymerization of diallyl phthalate (DAP) with dimethyl 2,2'-azobisisobutyrate (MAIB) and divinyl adipate (DVA) at 70°C yielded the following rate equation:

$$Rp = k[MAIB]^{0.3}[DVA]^{1.7}$$

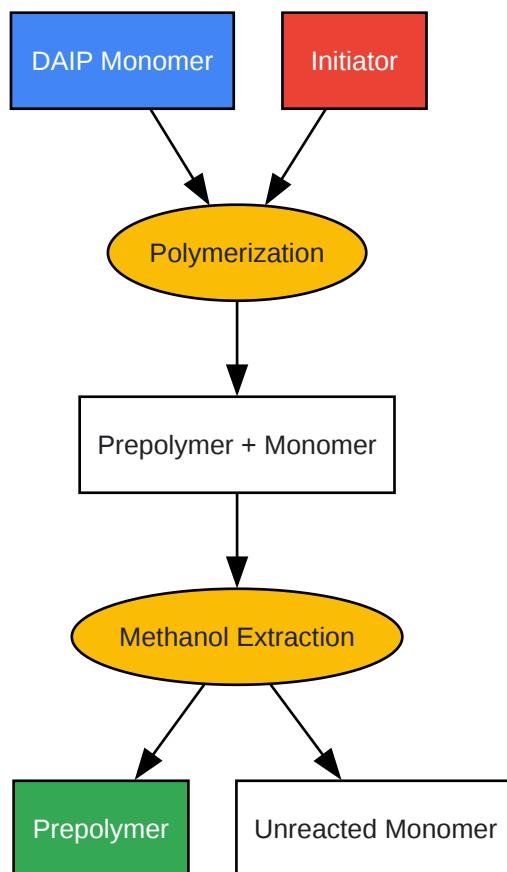
The overall activation energy for this polymerization was found to be 26.8 kcal/mol.[\[3\]](#) While this is for the ortho-isomer, it provides insight into the general kinetic behavior of diallyl phthalates.

Prepolymer Synthesis

For many applications, a soluble prepolymer is first synthesized by stopping the polymerization before the gel point. This prepolymer can then be molded and cured to form the final cross-linked product.

Experimental Protocol: Prepolymer Synthesis and Isolation

- Polymerization: **Diallyl isophthalate** monomer is polymerized in the presence of a radical initiator (e.g., benzoyl peroxide) until a desired conversion is reached, typically before the onset of gelation.
- Isolation: The resulting mixture of prepolymer and unreacted monomer is treated to isolate the prepolymer. A common method is multi-stage extraction with a solvent in which the monomer is soluble but the prepolymer is not, such as methanol.[\[1\]](#)
- Drying: The isolated prepolymer is then dried under vacuum at an elevated temperature (e.g., 65°C) to remove any residual solvent and monomer.[\[1\]](#)



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Workflow for **diallyl isophthalate** prepolymer synthesis.

Properties of Poly(diallyl isophthalate)

Poly(**diallyl isophthalate**) exhibits a range of desirable properties that make it suitable for demanding applications.

Physical and Thermal Properties

Property	Value	Source
Appearance	White powder (prepolymer)	[4]
Density	1.256 g/cm ³ (at 25°C)	[4][5]
Softening Point (Homopolymer)	76°C	[4][6]
Melting Point (Resin)	33°C	[5]
Solubility (Prepolymer)	Soluble in acetone, benzene, chloroform, THF	[4]
Continuous Service Temperature	Up to 220°C	[4]

Table 4: Physical and Thermal Properties of Poly(**diallyl isophthalate**).

Mechanical Properties

While specific data for poly(**diallyl isophthalate**) is limited, data for the closely related glass-fiber filled diallyl ortho-phthalate molding compounds provide a good indication of its mechanical performance.

Property	Value	Source
Tensile Strength, Ultimate	41.0 - 55.0 MPa	
Flexural Strength	103 MPa	
Compressive Strength	186 MPa	
Izod Impact, Notched	2.40 J/cm	

Table 5: Mechanical Properties of Long Glass Fiber Filled Iso Diallyl Phthalate Molding Compound.

Electrical Properties

Poly(**diallyl isophthalate**) is known for its excellent electrical insulation properties, which are maintained at high temperatures and in humid environments.[7]

Property	Value
Dielectric Strength (V/mil)	380 (Dry), 340 (Wet)
Dielectric Constant (1 MHz)	4.0 (Dry), 4.2 (Wet)
Dissipation Factor (1 MHz)	0.013 (Dry), 0.015 (Wet)
Volume Resistance (megaohms)	>1010 (As Is)
Arc Resistance (seconds)	145

Table 6: Electrical Properties of a General Purpose Diallyl Ortho-Phthalate Molding Compound. [8]

Experimental Characterization

Differential Scanning Calorimetry (DSC)

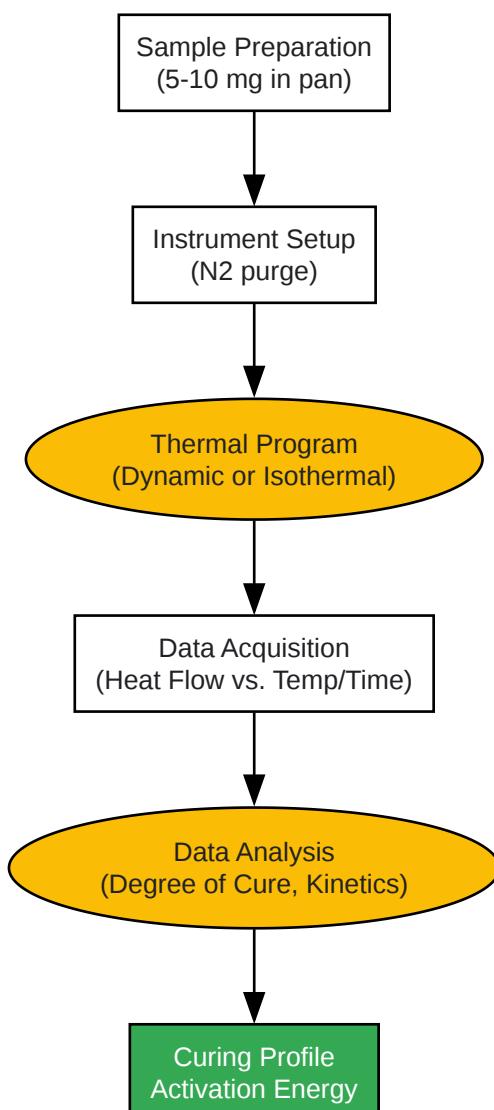
DSC is a key technique for studying the curing kinetics of **diallyl isophthalate** resins and the thermal properties of the resulting polymers.

Experimental Protocol: DSC Analysis of Curing

- Sample Preparation: A small amount of the uncured **diallyl isophthalate** resin (typically 5-10 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed. An empty sealed pan is used as a reference.
- Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
- Thermal Program:
 - Dynamic Scan: The sample is heated at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the entire curing exotherm (e.g., from room

temperature to 300°C). This allows for the determination of the total heat of reaction and the peak exothermic temperature.[9]

- Isothermal Scan: The sample is rapidly heated to a specific isothermal curing temperature and held for a period of time to monitor the heat flow as a function of time. This provides data on the rate of cure at a constant temperature.
- Data Analysis: The exothermic heat flow is integrated to determine the degree of cure as a function of temperature or time. Kinetic parameters, such as the activation energy, can be calculated from a series of scans at different heating rates using models like the Kissinger or Flynn-Wall-Ozawa methods.



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Workflow for DSC analysis of DAIP curing.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and degradation profile of poly(**diallyl isophthalate**).

Experimental Protocol: TGA Analysis of Thermal Stability

- Sample Preparation: A small, representative sample of the cured poly(**diallyl isophthalate**) (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or ceramic).
- Instrument Setup: The TGA instrument is tared, and the sample is heated in a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min) to study thermal degradation without oxidation.
- Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a high temperature (e.g., 700°C) to ensure complete decomposition.[\[10\]](#)
- Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of degradation, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual weight at the final temperature.

Applications

The excellent properties of poly(**diallyl isophthalate**) make it a preferred material for a variety of demanding applications:

- Electrical and Electronic Components: Its high dielectric strength and thermal stability are ideal for connectors, insulators, switches, and for encapsulating electronic components.[\[7\]](#)[\[8\]](#)
- Laminating Resins: It is used in the production of high-temperature resistant printed circuit boards (PCBs) and other laminates.[\[7\]](#)
- Molding Compounds: Glass-fiber or mineral-filled DAIP molding compounds are used for high-strength, dimensionally stable parts like tool handles and pump impellers.[\[7\]](#)

- Advanced Composites: Its use as a matrix material in high-performance composites for the aerospace industry is driven by its high strength and heat resistance.[5]
- Self-Healing Polymers: Research has explored the use of DAIP as a healing agent in self-healing polymer composites.[4]

Conclusion

Diallyl isophthalate is a monomer that polymerizes to form a high-performance thermosetting resin with a valuable combination of thermal, mechanical, and electrical properties. The synthesis of DAIP can be achieved with high yields through optimized transesterification processes. The polymerization kinetics can be tailored to produce prepolymers suitable for various molding and laminating applications. The resulting poly(**diallyl isophthalate**) is a robust material well-suited for demanding environments in the electronics, aerospace, and other advanced industries. Further research into modifying the polymer backbone and developing novel composite formulations will likely expand its range of applications in the future.

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